molecular formula C5H4INO2 B14328707 1-Hydroxy-2-iodopyridin-4(1H)-one CAS No. 106690-36-2

1-Hydroxy-2-iodopyridin-4(1H)-one

Cat. No.: B14328707
CAS No.: 106690-36-2
M. Wt: 237.00 g/mol
InChI Key: JNTMBLLQGAJTDV-UHFFFAOYSA-N
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Description

1-Hydroxy-2-iodopyridin-4(1H)-one is a heterocyclic organic compound containing iodine, hydroxyl, and pyridinone functional groups. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their unique reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-iodopyridin-4(1H)-one typically involves the iodination of a pyridinone precursor. A common method might include:

    Starting Material: 1-Hydroxy-4(1H)-pyridinone

    Reagent: Iodine or an iodine donor such as N-iodosuccinimide (NIS)

    Solvent: Acetonitrile or another polar aprotic solvent

    Conditions: Room temperature to moderate heating, often under inert atmosphere to prevent oxidation

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-iodopyridin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Major Products

    Substitution: Products with the iodine atom replaced by another functional group.

    Oxidation: Products with the hydroxyl group converted to a carbonyl group.

    Reduction: Products with the hydroxyl group reduced to a hydrogen atom.

Scientific Research Applications

1-Hydroxy-2-iodopyridin-4(1H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for 1-Hydroxy-2-iodopyridin-4(1H)-one would depend on its specific application. Generally, it might interact with biological targets through:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Could inhibit or activate specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-chloropyridin-4(1H)-one
  • 1-Hydroxy-2-bromopyridin-4(1H)-one
  • 1-Hydroxy-2-fluoropyridin-4(1H)-one

Comparison

1-Hydroxy-2-iodopyridin-4(1H)-one is unique due to the presence of the iodine atom, which can impart different reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, which can affect the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

106690-36-2

Molecular Formula

C5H4INO2

Molecular Weight

237.00 g/mol

IUPAC Name

1-hydroxy-2-iodopyridin-4-one

InChI

InChI=1S/C5H4INO2/c6-5-3-4(8)1-2-7(5)9/h1-3,9H

InChI Key

JNTMBLLQGAJTDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=CC1=O)I)O

Origin of Product

United States

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